2-{[1-(3,5-difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine
CAS No.: 2549065-26-9
Cat. No.: VC11817596
Molecular Formula: C16H16F2N4O3
Molecular Weight: 350.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549065-26-9 |
|---|---|
| Molecular Formula | C16H16F2N4O3 |
| Molecular Weight | 350.32 g/mol |
| IUPAC Name | (3,5-difluoropyridin-2-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C16H16F2N4O3/c1-24-12-8-20-16(21-9-12)25-11-2-4-22(5-3-11)15(23)14-13(18)6-10(17)7-19-14/h6-9,11H,2-5H2,1H3 |
| Standard InChI Key | RZHKQTZLQILMTJ-UHFFFAOYSA-N |
| SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=N3)F)F |
| Canonical SMILES | COC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=C(C=C(C=N3)F)F |
Introduction
2-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine is a complex organic compound with a CAS number of 2549065-26-9. It features a pyrimidine core linked to a piperidine ring via an ether linkage, with a carbonyl group attached to a difluoropyridine moiety. This compound is of interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities.
Synthesis and Preparation
While specific synthesis protocols for 2-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These may include reactions such as carbonylation, etherification, and nucleophilic substitution, depending on the starting materials and desired functional groups.
Related Compounds and Research Findings
Compounds with similar structures, such as those incorporating difluoropyridine moieties, are often studied for their potential as inhibitors or modulators in biological systems. For example, 2-amino-3,5-difluoropyridine is known for its use in synthesizing more complex molecules with potential biological activities .
Table: Comparison of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 2-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}-5-methoxypyrimidine | 2549065-26-9 | C16H16F2N4O | 350.32 g/mol |
| 2-Amino-3,5-difluoropyridine | - | C5H4F2N2 | - |
| 1-(4-{[1-(3,5-Difluoropyridine-2-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine | 2548979-71-9 | C20H26F2N4O2 | - |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume